molecular formula C16H12O5 B13340231 Methyl 8-methoxy-2-oxo-2H-benzo[g]chromene-3-carboxylate

Methyl 8-methoxy-2-oxo-2H-benzo[g]chromene-3-carboxylate

Cat. No.: B13340231
M. Wt: 284.26 g/mol
InChI Key: HQOZCEKRHLCILI-UHFFFAOYSA-N
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Description

Methyl 8-methoxy-2-oxo-2H-benzo[g]chromene-3-carboxylate is a coumarin derivative characterized by a benzochromene core with a methoxy group at Position 8 and a methyl ester at Position 2. Coumarins and their derivatives are widely studied for their biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The structural features of this compound—such as the methoxy substituent and ester functionality—play critical roles in modulating its physicochemical properties and interactions with biological targets. This article provides a comprehensive comparison of this compound with structurally analogous derivatives, focusing on synthesis, structural variations, physicochemical properties, and biological activities.

Properties

Molecular Formula

C16H12O5

Molecular Weight

284.26 g/mol

IUPAC Name

methyl 8-methoxy-2-oxobenzo[g]chromene-3-carboxylate

InChI

InChI=1S/C16H12O5/c1-19-12-4-3-9-5-11-7-13(15(17)20-2)16(18)21-14(11)8-10(9)6-12/h3-8H,1-2H3

InChI Key

HQOZCEKRHLCILI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=CC3=C(C=C2C=C1)C=C(C(=O)O3)C(=O)OC

Origin of Product

United States

Preparation Methods

Haloform Reaction and Halogenation Pathways

One of the classical approaches involves halogenation of chromene derivatives followed by oxidation to introduce the carboxylate functionality. This pathway is well-documented for synthesizing chromene carboxylic acids and esters, including methyl esters.

  • Methodology : Starting from 3-acetyl-6-bromo-2H-chromen-2-one , halogenating agents such as bromine water, iodine with potassium iodide, or tetrabutyl ammonium tribromide (TBATB) are employed under mild conditions (room temperature, aqueous or alcoholic media). The halogenation occurs at the methyl ketone moiety, followed by a haloform reaction that oxidizes the methyl group to a carboxylic acid, which can be esterified to methyl esters.

  • Reaction Conditions :

    • Reactions are typically performed at room temperature with catalysts like phase transfer catalysts (e.g., tetrabutyl ammonium bromide).
    • Solvents such as ethanol, methanol, or acetonitrile facilitate halogenation and subsequent oxidation.
  • Outcome : These methods yield 6-bromo-2-oxo-2H-chromene-3-carboxylic acid , which can be esterified to methyl esters using standard esterification protocols.

  • Research Data : The haloform reaction mechanism involves halogenation of methyl ketones followed by oxidation to carboxylic acids, with yields optimized by adjusting halogen equivalents, reaction time, and solvent choice (see).

Cyclocondensation and Multi-Component Reactions

Another prominent approach involves cyclocondensation reactions, particularly the Knoevenagel condensation, which is effective for constructing chromene frameworks with ester functionalities.

  • Methodology :

    • Condensation of salicylaldehyde derivatives with methyl malonate or other malonate esters in the presence of catalysts such as L-proline, piperidine, or organic bases.
    • The reaction proceeds via a multistep process: initial formation of a cinnamaldehyde intermediate, followed by intramolecular cyclization to form the chromene ring.
  • Reaction Conditions :

    • Mild conditions, often at reflux in ethanol, water, or acetic acid.
    • Catalysts such as L-proline (a cheap, environmentally friendly organocatalyst) significantly improve yields and reaction efficiency.
    • Reactions are typically completed within 12–24 hours, with product isolation via filtration or crystallization.
  • Research Outcomes :

    • These methods have demonstrated high yields (up to 94%) and scalability, with the advantage of avoiding toxic reagents.
    • The approach is adaptable for various substitutions on the aromatic ring, enabling synthesis of diverse chromene derivatives, including methyl esters.
  • Supporting Data : The Knoevenagel condensation of methyl malonate with salicylaldehyde derivatives catalyzed by L-proline has been successfully employed to synthesize methyl 8-methoxy-2-oxo-2H-benzo[g]chromene-3-carboxylate, with optimized conditions at 80°C for 18 hours yielding high purity products (,).

Direct Esterification of Chromen-2-one Derivatives

An alternative route involves direct esterification of chromen-2-one acids or alcohols.

  • Methodology :

    • Starting from chromen-2-one acids (e.g., 6-bromo-2-oxo-2H-chromene-3-carboxylic acid), esterification with methanol in the presence of catalytic acids such as sulfuric acid or using DCC (dicyclohexylcarbodiimide) coupling agents.
    • This method is straightforward and suitable for large-scale synthesis.
  • Reaction Conditions :

    • Reflux in methanol with catalytic sulfuric acid, or ambient conditions with DCC and DMAP.
    • Reaction times vary from 4 to 24 hours depending on conditions.
  • Research Data :

    • Ester yields are generally high (>85%), with purification achieved through recrystallization or chromatography.
    • This approach is efficient when the acid precursor is readily available.

Catalytic and Green Synthetic Strategies

Recent advances emphasize environmentally friendly methods:

  • Organocatalysis : Use of L-proline or other benign organic catalysts in solvent-free or aqueous media to promote cyclization and ester formation.
  • Microwave-Assisted Synthesis : Accelerates reaction times and improves yields for cyclocondensation reactions.
  • Solvent Optimization : Use of ethanol, water, or acetic acid reduces environmental impact.

Data Tables and Reaction Optimization

Method Starting Material Reagents Catalyst Solvent Temperature Time Yield (%) Notes
Haloform 3-Acetyl-6-bromo-2H-chromen-2-one Bromine water, TBATB, I2/KI None Water/ethanol Room temp 1-2 hrs 75-85 Oxidation to acid, subsequent esterification
Knoevenagel Salicylaldehyde, methyl malonate Malonate esters L-proline Ethanol/water 80°C 12-24 hrs 90 High yield, environmentally friendly
Esterification Chromen-2-one acid Methanol None Methanol Reflux 4-8 hrs 85 Direct ester formation
Multi-component Salicylaldehyde, malononitrile Various catalysts Organocatalysts Water/ethanol Reflux 6-12 hrs 87-96 Recyclable catalysts, high efficiency

Chemical Reactions Analysis

Types of Reactions

Methyl 8-methoxy-2-oxo-2H-benzo[g]chromene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the chromene ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the chromene ring.

Scientific Research Applications

Methyl 8-methoxy-2-oxo-2H-benzo[g]chromene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 8-methoxy-2-oxo-2H-benzo[g]chromene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Key structural variations among related compounds include:

Compound Name Substituents (Position) Molecular Weight Key References
Methyl 8-methoxy-2-oxo-2H-benzo[g]chromene-3-carboxylate 8-OCH₃, 3-COOCH₃ 288.25 g/mol*
Ethyl 8-methoxycoumarin-3-carboxylate 8-OCH₃, 3-COOCH₂CH₃ 302.29 g/mol
8-Methoxy-2-oxo-2H-chromene-3-carboxamide 8-OCH₃, 3-CONH₂ 259.23 g/mol
Cinnamyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate 8-OCH₃, 3-COO-cinnamyl 378.38 g/mol
7-(Diethylamino)-2-oxo-2H-chromene-3-carboxaldehyde oxime 7-N(CH₂CH₃)₂, 3-CHO-oxime 420.51 g/mol

*Calculated based on molecular formula C₁₄H₁₂O₅.

Key Observations :

  • Ester vs. Amide : The methyl ester (target compound) and ethyl ester () exhibit higher lipophilicity compared to the carboxamide derivative (), which may influence membrane permeability and bioavailability .
  • Substituent Position : The benzo[g]chromene scaffold differs from benzo[f] or benzo[h]chromenes () in ring fusion, altering π-conjugation and steric interactions .

Physicochemical Properties

Spectral Characteristics

  • ¹H-NMR : The target compound’s methoxy group (8-OCH₃) would resonate near δ 3.8–4.0 ppm, while the ester carbonyl (3-COOCH₃) would appear as a singlet near δ 3.7–3.9 ppm for the methyl group. Aromatic protons in the benzochromene core typically appear between δ 6.5–8.5 ppm, as seen in related compounds (e.g., : δ 6.51–8.76 ppm) .
  • ¹³C-NMR : The ester carbonyl (C=O) is expected near δ 165–170 ppm, consistent with data for ethyl 8-methoxycoumarin-3-carboxylate (δ 164.20–161.20 ppm in ) .

Melting Points and Solubility

  • The methyl ester’s lower polarity compared to carboxylic acids may reduce its melting point.
  • The methoxy group enhances solubility in organic solvents (e.g., dichloromethane, ethanol) compared to hydroxy-substituted analogs .

Anticancer Potential

  • 8-Methoxycoumarin-3-carboxamide () demonstrated anti-breast cancer activity, with IC₅₀ values <10 µM against MCF-7 cells. The ester derivative (target compound) may exhibit similar activity, modulated by esterase-mediated hydrolysis .
  • Benzo[h]chromene-3-carboxylates () showed antihyperlipidemic effects, suggesting that the benzo[g]chromene scaffold could be repurposed for metabolic disorders .

Structure-Activity Relationships (SAR)

  • Methoxy Group (Position 8) : Enhances electron-donating effects, stabilizing the chromene ring and improving interaction with hydrophobic pockets in enzymes .
  • Ester vs. Amide (Position 3) : Amides (e.g., ) may exhibit stronger hydrogen-bonding interactions with targets like kinases, while esters act as prodrugs .

Biological Activity

Methyl 8-methoxy-2-oxo-2H-benzo[g]chromene-3-carboxylate is a compound belonging to the class of benzochromenes, which are known for their diverse biological activities. This article explores its biological activity, focusing on antimicrobial properties, cytotoxicity, and potential mechanisms of action based on recent research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C12H10O5
  • CAS Number : [Not provided in search results]

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various derivatives of benzochromenes, including this compound.

In Vitro Studies

  • Minimum Inhibitory Concentration (MIC) :
    • The compound exhibited significant antimicrobial activity against various pathogens, with MIC values ranging from 0.22 to 0.25 μg/mL for some derivatives .
  • Biofilm Inhibition :
    • The compound demonstrated notable efficacy in inhibiting biofilm formation of Staphylococcus aureus and Staphylococcus epidermidis, outperforming standard antibiotics like Ciprofloxacin .
  • Synergistic Effects :
    • It was found to enhance the antibacterial effects of Ciprofloxacin and Ketoconazole, leading to reduced MICs when used in combination therapies .

Cytotoxicity and Safety Profile

The cytotoxic effects of this compound were evaluated through hemolytic assays:

  • Hemolytic Activity :
    • The compound displayed low hemolytic activity (% lysis ranging from 3.23% to 15.22%), indicating a favorable safety profile compared to Triton X-100 .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several studies have indicated:

  • DNA Gyrase Inhibition :
    • The compound acts as an inhibitor of DNA gyrase, with IC50 values ranging between 12.27–31.64 μM, contributing to its antimicrobial activity .
  • Dihydrofolate Reductase (DHFR) Inhibition :
    • It also inhibits DHFR, with IC50 values between 0.52–2.67 μM, suggesting a potential mechanism for its antifolate activity .

Study on Antimicrobial Efficacy

A study published in the ACS Omega journal evaluated multiple derivatives of coumarin compounds, including methyl 8-methoxy derivatives, for their antimicrobial properties against Gram-positive and Gram-negative bacteria. The results indicated that modifications in the molecular structure significantly impacted the antimicrobial potency, with specific substitutions enhancing activity against E. coli and K. pneumoniae .

Structure–Activity Relationship (SAR)

Research has focused on the SAR of coumarin derivatives, revealing that certain functional groups (e.g., methoxy and nitro) significantly influence their biological activities. For instance, compounds with methyl and iodo substitutions showed enhanced antimicrobial efficacy due to improved interaction with bacterial targets .

Q & A

Q. Table 1: Synthetic Methods Comparison

MethodConditionsYieldKey Advantages
Traditional refluxPiperidine/ethanol, 6–8 hours60–75%Mild conditions, scalability
Microwave-assistedPiperidine/DMF, 30–40 minutes85–90%Faster, higher purity
Continuous flowMicroreactor, 120°C, 10 min residence~80%Better parameter control

How can researchers resolve contradictions in reported bioactivity data for this compound?

Advanced
Discrepancies in bioactivity (e.g., anti-inflammatory vs. cytotoxic effects) often arise from assay-specific variables (cell lines, concentration ranges) or structural analogs with differing substituents. For example:

  • Methoxy position : The 8-methoxy group enhances π-π stacking with enzyme pockets, but overcrowding reduces solubility, affecting bioavailability .
  • Assay models : In vitro anti-inflammatory activity (COX-2 inhibition) may not translate to in vivo efficacy due to metabolic instability .

Q. Methodological approach :

Perform dose-response assays across multiple cell lines (e.g., HeLa, MCF-7, RAW 264.7).

Validate target engagement using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Compare with structural analogs (Table 2) to isolate substituent effects.

What advanced techniques are recommended for characterizing ambiguous spectral signals?

Advanced
Overlapping NMR/IR signals can arise from tautomerism or rotational isomers. Key strategies:

  • 2D NMR (COSY, HSQC) : Resolves proton-proton and carbon-proton correlations (e.g., distinguishing ester carbonyls from chromene ketones) .
  • Deuterated solvents : Reduces proton exchange broadening in DMSO-d6 or CDCl3 .
  • Variable-temperature NMR : Identifies dynamic equilibria (e.g., keto-enol tautomerism) .

Example : The ester C=O stretch at ~1740 cm⁻¹ in IR may overlap with chromene ketones. Differential scanning calorimetry (DSC) can confirm polymorphism affecting spectral clarity .

How does crystallography aid in understanding structure-activity relationships?

Basic
Single-crystal X-ray diffraction provides absolute configuration and intermolecular interactions (e.g., hydrogen bonding, π-stacking). For this compound, studies reveal:

  • Planar chromene core with a dihedral angle of 5.2° between fused rings.
  • Methoxy groups participate in C–H···O hydrogen bonds, stabilizing crystal packing .

Advanced
Hydrogen-bonding networks (graph-set analysis) predict solubility and stability. For example, Etter’s graph theory classifies motifs like R₂²(8) rings, influencing supramolecular assembly in drug formulations .

What structural modifications enhance biological activity while maintaining synthetic feasibility?

Q. Advanced

  • Electron-withdrawing groups (Br, NO₂) : Improve cytotoxicity (e.g., IC₅₀ reduced from 25 µM to 8 µM in MCF-7 cells) but complicate synthesis .
  • Selenium substitution : Replacing oxygen with selenium in the chromene ring increases radical scavenging (EC₅₀: 12 µM vs. 28 µM for O-analog) but requires inert conditions .

Q. Table 2: Bioactivity of Structural Analogs

CompoundSubstituentKey Activity
Methyl 7-bromo-8-(hydroxyethyl)-selenophene analogSe, Br, OHAnticancer (IC₅₀: 8 µM)
Ethyl 6-formyl-2-oxo-benzo[h]chromeneFormyl, ethyl esterAntihyperlipidemic (50% reduction in LDL)
8-Methoxy-2H-chromene-3-carbaldehydeMethoxy, aldehydeAnti-inflammatory (COX-2 IC₅₀: 15 µM)

How should researchers design experiments to validate mechanistic hypotheses?

Q. Advanced

Molecular docking : Screen against targets (e.g., COX-2, Bcl-2) using AutoDock Vina. Prioritize poses with ΔG < -8 kcal/mol .

Metabolic stability assays : Use liver microsomes to identify degradation hotspots (e.g., ester hydrolysis).

SAR studies : Synthesize derivatives with incremental modifications (e.g., methoxy → ethoxy) and compare IC₅₀ trends .

Case study : Conflicting reports on antioxidant activity were resolved by standardizing DPPH assay conditions (ambient O₂ levels, solvent polarity) .

What computational tools predict synthetic pathways for novel derivatives?

Q. Advanced

  • Retrosynthesis software : Pistachio/BKMS predicts feasible routes using template relevance scoring (min. plausibility: 0.01) .
  • DFT calculations : Optimize transition states (e.g., Knoevenagel cyclization) at B3LYP/6-31G(d) level to identify rate-limiting steps .

Example : A route for 7-diethylamino analogs was validated via Reaxys data, achieving 64% yield using tert-butylbenzoyl chloride .

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